3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide is an organic compound characterized by the presence of benzenesulfonyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction results in sulfides .
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide.
Benzenesulfonic acid: An oxidation product of benzenesulfonyl compounds.
Sulfonyl fluorides: Compounds with similar reactivity and applications in chemical biology.
Uniqueness
This compound is unique due to its dual benzenesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex molecular structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H18N2O4S2
- Molecular Weight : Approximately 358.45 g/mol
The presence of the benzenesulfonyl groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting various metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, potentially acting as an agonist or antagonist, thereby influencing signaling pathways.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor properties by targeting cancer cell proliferation pathways.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, possess diverse biological activities:
Activity Type | Description |
---|---|
Antitumor | Exhibits potential in inhibiting tumor growth in various cancer cell lines. |
Antimicrobial | May demonstrate broad-spectrum antimicrobial properties against pathogens. |
Antioxidant | Displays antioxidant capabilities, potentially protecting cells from oxidative stress. |
Case Studies and Research Findings
- Antitumor Activity : A study evaluating similar sulfonamide compounds found that they exhibited significant antitumor activity with GI50 values ranging from 7.24 µM to 14.12 µM in various cancer cell lines. These compounds were noted to be more potent than the standard chemotherapy agent 5-Fluorouracil (5-FU), which had a GI50 of 22.60 µM .
- Mechanistic Insights : Molecular docking studies have shown that compounds with structural similarities to this compound can bind effectively to the ATP-binding site of key enzymes such as EGFR-TK and B-RAF kinase, suggesting a mechanism for their antitumor effects .
- Antimicrobial Properties : Research on related sulfonamide compounds has indicated their effectiveness against a range of bacterial strains, supporting the hypothesis that this compound may also exhibit similar antimicrobial activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c19-17(11-13-24(20,21)15-7-3-1-4-8-15)18-12-14-25(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUVUDDGZLISJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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